2-(Iodomethyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

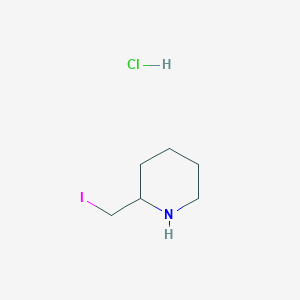

2-(Iodomethyl)piperidine hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClIN. It is a derivative of piperidine, a six-membered heterocyclic amine, where an iodine atom is attached to the methyl group at the second position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and ability to form various derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)piperidine hydrochloride typically involves the iodination of 2-(Chloromethyl)piperidine. The process can be summarized as follows:

Starting Material: 2-(Chloromethyl)piperidine.

Reagent: Sodium iodide (NaI).

Solvent: Acetone or another suitable polar aprotic solvent.

Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with an iodine atom, forming 2-(Iodomethyl)piperidine.

Hydrochloride Formation: The resulting 2-(Iodomethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.

化学反応の分析

Types of Reactions

2-(Iodomethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), or thiourea in polar aprotic solvents like DMF or DMSO.

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

Nucleophilic Substitution: Formation of azides, nitriles, or thiols.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Coupling Reactions: Formation of biaryl or other complex organic structures.

科学的研究の応用

Anticancer Activity

Research indicates that piperidine derivatives, including 2-(Iodomethyl)piperidine hydrochloride, exhibit significant anticancer properties. Piperidine compounds have been studied for their ability to inhibit various cancer cell lines, including breast, prostate, and lung cancers. The mechanism often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival and proliferation .

Case Study:

A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through the activation of caspases and the release of pro-apoptotic factors from mitochondria. This suggests that this compound may also possess similar mechanisms that warrant further investigation in clinical settings .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, particularly acetylcholine receptors. This compound could serve as a precursor for synthesizing compounds aimed at treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Inhibits acetylcholinesterase | |

| Antimicrobial | Potential activity against bacterial infections |

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its halogenated structure allows for nucleophilic substitution reactions, enabling the formation of more complex piperidine derivatives that can exhibit enhanced pharmacological properties .

Example:

In synthetic pathways, this compound has been utilized to create novel opioid receptor ligands. These ligands have shown promising binding affinities and selectivity towards μ-opioid receptors, indicating potential applications in pain management therapies .

Chemical Probes

Due to its unique chemical properties, this compound can be employed as a chemical probe in biological research. It can be used to study protein-ligand interactions, cellular uptake mechanisms, and the effects of halogenation on biological activity.

Research Utility:

Research has shown that halogenated piperidines can serve as effective tools for investigating the roles of specific receptors in various biological processes. This can lead to better understanding and development of targeted therapies for diseases influenced by these receptors .

作用機序

The mechanism of action of 2-(Iodomethyl)piperidine hydrochloride depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Similar Compounds

2-(Chloromethyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of iodine.

2-(Bromomethyl)piperidine hydrochloride: Contains a bromine atom instead of iodine.

2-(Fluoromethyl)piperidine hydrochloride: Contains a fluorine atom instead of iodine.

Uniqueness

2-(Iodomethyl)piperidine hydrochloride is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules under milder conditions.

生物活性

2-(Iodomethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of an iodine atom, which enhances its reactivity and utility in various chemical reactions, including nucleophilic substitutions and coupling reactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

This compound can be synthesized through various methods, typically involving the reaction of piperidine with iodomethane in the presence of a suitable solvent. The iodine atom in this compound makes it a good electrophile, facilitating nucleophilic attacks by other reactants. The following table summarizes key chemical reactions involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Iodine can be replaced by amines, thiols, or other nucleophiles. |

| Oxidation | Can be oxidized to form N-oxides or other derivatives. |

| Reduction | Can be reduced to primary or secondary amines. |

| Coupling Reactions | Participates in reactions like Suzuki or Heck to form complex organic molecules. |

The biological activity of this compound is closely related to its ability to interact with various biological targets. The iodine atom enhances the electrophilic nature of the molecule, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Biological Activity

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties against strains such as Mycobacterium tuberculosis. For example, compounds derived from piperidine have shown minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of piperidine derivatives on various cell lines. The selectivity index (SI) calculated for these compounds suggests that they can inhibit microbial growth without causing significant toxicity to human cells .

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies demonstrate the efficacy of piperidine derivatives, including this compound:

- Antituberculosis Activity : A study evaluated various piperidinothiosemicarbazones against M. tuberculosis, revealing that certain derivatives exhibited potent activity with MIC values significantly lower than standard treatments .

- Neuropharmacological Effects : Research on piperidine derivatives has shown promising results as potential ligands for serotonin receptors (5-HT4R), suggesting their utility in treating mood disorders and cognitive dysfunctions .

- Antiviral Properties : Other studies have explored the antiviral potential of piperidine derivatives against HIV-1, demonstrating selective activity against resistant strains .

特性

IUPAC Name |

2-(iodomethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFYLFUIYGFKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CI.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。